molecular formula C18H17N3O2 B3266473 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide CAS No. 426219-32-1

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide

Cat. No.: B3266473
CAS No.: 426219-32-1
M. Wt: 307.3 g/mol
InChI Key: OZPFIJIOIVJZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Nomenclature The compound 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide (CAS: 426219-18-3), also known as Orteronel or TAK-700, is a nonsteroidal small molecule with the molecular formula C₁₈H₁₇N₃O₂ and a molecular weight of 307.35 g/mol . Its structure features a naphthamide backbone linked to a bicyclic pyrroloimidazole moiety with a hydroxyl group at the 7-position (Fig. 1). The stereochemistry of the hydroxyl group is critical: the (7S) -enantiomer is the pharmacologically active form, as confirmed by clinical and preclinical studies .

Pharmacological Role
Orteronel is a selective inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in androgen biosynthesis. By blocking CYP17, it reduces testosterone production, making it a therapeutic candidate for androgen-dependent diseases like metastatic prostate cancer . Preclinical studies demonstrated its efficacy in reducing prostate weight and serum testosterone levels in rats and primates . However, phase III clinical trials for metastatic castration-resistant prostate cancer (mCRPC) failed to show significant survival benefits, leading to discontinued development .

Properties

IUPAC Name

6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPFIJIOIVJZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426219-23-0
Record name 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolo[1,2-c]imidazole core This can be achieved through a cyclization reaction involving appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of corresponding carboxylic acids, while reduction could yield hydroxylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H17N3O2C_{18}H_{17}N_{3}O_{2} and a molecular weight of approximately 307.35 g/mol. Its structural features include:

  • Pyrrolo[1,2-c]imidazole ring : Implicated in various biological interactions.
  • Hydroxyl group : Enhances solubility and potential reactivity.
  • Naphthamide moiety : Contributes to its biological activity and interaction with proteins.

Anti-Cancer Applications

Orteronel has shown promise as an androgen synthesis inhibitor , specifically targeting the enzyme CYP17A1, which is crucial in androgen biosynthesis. This inhibition is particularly relevant for treating androgen-independent prostate cancer. Studies indicate that Orteronel effectively suppresses serum levels of androgenic hormones such as dehydroepiandrosterone (DHEA) and testosterone in both intact and castrated animal models .

Case Study:
In a study involving cynomolgus monkeys, single oral doses of Orteronel resulted in rapid suppression of DHEA and testosterone levels, suggesting its efficacy as a therapeutic option for conditions requiring androgen suppression .

Neuroprotective Effects

The compound's structural attributes suggest potential interactions with neurotransmitter systems. Research indicates that derivatives of pyrrolo[1,2-c]imidazole compounds may exhibit neuroprotective effects by modulating signaling pathways associated with neuronal health. This opens avenues for exploring Orteronel's role in neurodegenerative diseases.

Other Therapeutic Uses

Orteronel's ability to interact with various biological targets positions it as a candidate for other therapeutic applications:

  • Protein Kinase Inhibition : Preliminary studies suggest that it may inhibit kinases involved in cancer progression.
  • Potential Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties, warranting further investigation into Orteronel's effects in inflammatory conditions.

Mechanism of Action

The compound exerts its effects by competitively inhibiting the androgen receptor. This inhibition disrupts the normal signaling pathways that are crucial for the growth and survival of prostate cancer cells. The molecular targets and pathways involved include the androgen receptor itself and downstream signaling molecules.

Comparison with Similar Compounds

Physicochemical Properties

  • Storage : Requires storage at -20°C in sealed, dry conditions .
  • Hazard Profile : Classified with warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319) .
Structural and Functional Analogs

The following compounds share structural or mechanistic similarities with Orteronel:

Compound Target IC₅₀/Activity Selectivity Clinical Status
Orteronel (TAK-700) CYP17A1 38 nM >1000-fold over CYP3A4, CYP11B1 Phase III (discontinued)
VN/85-1 CYP17A1 50 nM 6-fold > galeterone Preclinical
Galeterone (TOK-001) CYP17A1/AR antagonist 300 nM (CYP17) Dual action (CYP17 + AR blockade) Phase II (terminated)
Abiraterone CYP17A1 2.8 nM (lyase activity) Non-selective (affects CYP11B1) FDA-approved for mCRPC
Ad-DPI Organocatalyst N/A Used in Remdesivir synthesis Non-therapeutic
Key Findings and Differentiation

Potency and Selectivity Orteronel exhibits nanomolar inhibition of CYP17 (IC₅₀ = 38 nM) with >1000-fold selectivity over other CYP isoforms like CYP3A4 and CYP11B1, minimizing off-target effects . In contrast, abiraterone, though more potent (IC₅₀ = 2.8 nM), non-selectively inhibits CYP11B1, leading to adverse mineralocorticoid excess . VN/85-1, a structural analog, shows 6-fold higher activity than galeterone (IC₅₀ = 50 nM vs. 300 nM) but lacks clinical development data .

Mechanistic Divergence Galeterone uniquely combines CYP17 inhibition with androgen receptor (AR) antagonism, offering dual therapeutic action.

Clinical Outcomes

  • Despite promising preclinical data, Orteronel failed phase III trials due to insufficient survival benefits, possibly due to compensatory adrenal androgen synthesis pathways .
  • Abiraterone , combined with prednisone, remains the gold standard for CYP17 inhibition in mCRPC due to its proven survival benefits and manageable toxicity .

Structural Insights
  • Pyrroloimidazole Core : Orteronel’s bicyclic pyrroloimidazole moiety is critical for binding CYP17’s heme center. Modifications here (e.g., hydroxyl group stereochemistry) significantly impact potency .
  • Naphthamide Linker : The naphthamide group enhances solubility and pharmacokinetic properties compared to steroidal inhibitors like abiraterone .

Biological Activity

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide is a compound with a complex structure that includes a pyrrolo[1,2-c]imidazole ring and a naphthalene moiety. This combination suggests significant potential in various biological applications, particularly in cancer treatment and neuroprotection. The molecular formula for this compound is C18H17N3O2, with a molecular weight of approximately 307.35 g/mol.

Structural Characteristics

The presence of the hydroxyl group at the 7-position of the pyrrolo[1,2-c]imidazole enhances its solubility and biological activity. The compound's nitrogen atoms can engage in protonation or coordination with metal ions, influencing its reactivity and potential biological interactions.

Anti-Cancer Properties

Research indicates that derivatives of pyrrolo[1,2-c]imidazole compounds may inhibit specific kinases involved in cancer progression. The unique structure of this compound allows it to interact with protein kinases and receptors that are crucial in signaling pathways related to cell growth and differentiation. This suggests a potential role as an anti-cancer agent.

Notable Findings:

  • Inhibition of Kinases: Studies have shown that similar compounds can effectively inhibit kinases implicated in tumor growth.
  • Selectivity: The structural features may provide advantages in selectivity and potency against specific biological targets compared to other analogs.

Neuroprotective Effects

The compound's structural features indicate possible interactions with neurotransmitter systems, which could be explored for neuroprotective applications. The hydroxyl group may facilitate interactions that are beneficial in protecting neuronal cells from damage.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals diverse biological activities:

Compound NameStructural FeaturesNotable Activities
6-(7-Hydroxy-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-naphthamideLacks dihydro groupPotential anti-inflammatory
5-(Hydroxymethyl)-6-(pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-naphthamideHydroxymethyl instead of hydroxylNeuroprotective effects
6-(Benzyl)-N-methyl-naphthamideDifferent side chainAnticancer properties

This table illustrates how variations in side chains or functional groups can lead to differences in biological activity while retaining a core structure conducive to therapeutic effects.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • In Vivo Studies : Animal models have demonstrated the efficacy of pyrrolo[1,2-c]imidazole derivatives in reducing tumor size and improving survival rates in cancer models.
  • Neuroprotection Trials : Preliminary studies indicate that compounds with similar structures can protect against neurodegenerative processes by modulating neurotransmitter levels.

Q & A

Q. What are the key synthetic routes for 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide, and what challenges arise in optimizing yield and purity?

The compound is typically synthesized via multi-step reactions involving pyrroloimidazole precursors and naphthamide intermediates. A common approach involves coupling a chiral pyrroloimidazole scaffold (e.g., 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol) with N-methyl-2-naphthamide using carbodiimide-based coupling agents. Key challenges include maintaining stereochemical integrity at the 7-hydroxy position and minimizing side reactions during imidazole ring formation. Purification often requires high-performance liquid chromatography (HPLC) with chiral stationary phases to isolate enantiomerically pure products .

Q. How can researchers validate the structural identity of this compound, particularly its stereochemistry?

X-ray crystallography is the gold standard for confirming absolute stereochemistry. For example, SHELXL (a refinement program within the SHELX suite) can resolve chiral centers using intensity data from single-crystal diffraction . Complementary methods include:

  • NMR spectroscopy : NOESY/ROESY experiments to confirm spatial proximity of protons in the pyrroloimidazole ring.
  • Circular dichroism (CD) : To correlate optical activity with enantiomeric purity, especially for biologically active (S)-configured derivatives .

Q. What pharmacological targets are associated with this compound, and how is its inhibitory activity quantified?

The compound (also known as TAK-700 or Orteronel) is a selective inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in androgen biosynthesis. Activity is quantified via:

  • In vitro assays : Recombinant CYP17 enzyme inhibition using radiolabeled substrates (e.g., ³H-progesterone) and LC-MS to measure metabolite suppression.
  • In vivo models : Prostate weight reduction in castrated rodents treated with exogenous testosterone, with IC₅₀ values typically < 10 nM .

Advanced Research Questions

Q. How can enantioselective synthesis of the pyrroloimidazole core be achieved for structure-activity relationship (SAR) studies?

Chiral organocatalysts derived from 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles (e.g., ((R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetate) enable dynamic kinetic resolution during cyclization. Key steps:

  • Catalyst design : Use of chiral esters or carbamates to induce asymmetry during imidazole ring closure.
  • Reaction optimization : Solvent polarity (e.g., DMF vs. THF) and temperature control to enhance enantiomeric excess (ee > 95%) .

Q. What experimental models are most appropriate for evaluating in vivo efficacy against androgen-dependent diseases?

  • Castration-resistant prostate cancer (CRPC) models : LNCaP/VCaP xenografts in immunodeficient mice, with serum testosterone and PSA levels monitored post-administration.
  • Dose-response studies : Oral dosing (1–30 mg/kg/day) to assess suppression of adrenal androgen precursors (e.g., dehydroepiandrosterone sulfate, DHEAS) .
  • Toxicokinetics : Hepatic CYP3A4 induction risks due to off-target effects, requiring LC-MS/MS quantification of metabolites in plasma and tissues .

Q. How can researchers resolve contradictions between in vitro potency and in vivo bioavailability data?

Discrepancies often arise from poor solubility or rapid metabolism. Methodological solutions include:

  • Prodrug strategies : Phosphorylation of the 7-hydroxy group (as in osilodrostat phosphate) to enhance aqueous solubility and oral absorption .
  • Microsomal stability assays : Liver microsome incubation to identify metabolic hotspots (e.g., oxidative demethylation of the N-methyl group) .
  • Caco-2 permeability assays : To predict intestinal absorption and guide formulation adjustments (e.g., lipid-based nanoparticles) .

Data Analysis and Contradiction Management

Q. How should researchers address batch-to-batch variability in enantiomeric purity during scale-up?

  • Quality control protocols : Chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm to monitor ee.
  • Process analytical technology (PAT) : In-line FTIR to track reaction progress and minimize racemization during cooling/crystallization .

Q. What statistical approaches are recommended for reconciling conflicting IC₅₀ values across independent studies?

  • Meta-analysis : Pool data from multiple assays (e.g., fluorescence vs. radiometric CYP17 assays) using random-effects models.
  • Standardized protocols : Adopt WHO-recommended enzyme sources (e.g., human adrenal microsomes) to reduce inter-lab variability .

Tables for Reference

Q. Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue (Mean ± SD)Model SystemReference
Oral bioavailability22% ± 5%Sprague-Dawley rats
Plasma half-life3.5 ± 0.8 hrsCynomolgus monkeys
CYP3A4 inhibitionIC₅₀ = 15 μMHuman liver microsomes

Q. Table 2: Chiral Catalysts for Enantioselective Synthesis

Catalyst Structureee AchievedApplicationReference
(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate97%Dynamic kinetic resolution of imidazole intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide
Reactant of Route 2
Reactant of Route 2
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.